Mesaconitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mesaconitine is a diester-diterpenoid alkaloid found in the plant Aconitum carmichaelii, which belongs to the Ranunculaceae family. This compound is known for its potent bioactive properties and significant toxicity. Traditionally, Aconitum species have been used in Chinese medicine to treat various ailments, including pain, inflammation, and cardiovascular diseases .

Wirkmechanismus

Target of Action

Mesaconitine (MA), a diester-diterpenoid alkaloid extracted from the medicinal herb Aconitum carmichaelii, is known to interact with several targets in the body. The primary targets of MA are the neurons and endothelial cells . It has been shown to evoke Ca2+ homeostasis and its related physiological effects in these cell types .

Mode of Action

This compound interacts with its targets primarily through the modulation of calcium signaling . In human umbilical vein endothelial cells (HUVECs), MA has been shown to increase the intracellular calcium concentration ([Ca2+]i) in the presence of extracellular CaCl2 and NaCl . This response was inhibited by KBR7943, suggesting the involvement of Na+/Ca2+ exchangers .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those related to autophagy and lysosomal pathways . Treatment with MA has been shown to induce oxidative stress, as well as structural and functional damage to mitochondria in HT22 cells, accompanied by an upregulation of mRNA and protein expression related to autophagic and lysosomal pathways .

Pharmacokinetics

The pharmacokinetics of MA involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of MA at a dose of 5 mg/kg in rats, the area under the curve (AUC) was found to be 207.6 ng/mL·h, indicating its bioavailability . The half-life (t1/2) of MA was found to be 3.1 hours after oral administration, suggesting its relatively short duration of action .

Result of Action

The molecular and cellular effects of MA’s action primarily involve neurotoxicity and cytotoxicity . MA treatment has been shown to induce neurotoxicity in zebrafish and HT22 cells . Furthermore, MA has been found to cause cytotoxicity in human brain microvascular endothelial cells, which was significantly reversed by chelation of cytosolic Ca2+ with BAPTA/AM .

Action Environment

The action, efficacy, and stability of MA can be influenced by various environmental factors. It is known that the toxicity of MA can be reduced using different techniques, suggesting that the processing and preparation of the compound can significantly influence its action .

Biochemische Analyse

Biochemical Properties

Mesaconitine has been shown to interact with various enzymes and proteins, particularly those involved in calcium signaling . It has been found to induce rises in cytosolic calcium concentrations, which are associated with its cytotoxic effects . This interaction with calcium signaling pathways suggests that this compound may play a role in various biochemical reactions.

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to cause cytotoxicity in human brain microvascular endothelial cells . This cytotoxic effect is believed to be triggered by preceding rises in cytosolic calcium concentrations . Furthermore, this compound has been found to induce oxidative stress and structural and functional damage to mitochondria in HT22 cells .

Molecular Mechanism

The molecular mechanism of this compound’s effects involves its interaction with calcium signaling pathways. It has been found to induce rises in cytosolic calcium concentrations by evoking calcium entry via protein kinase C-sensitive store-operated calcium channels and phospholipase C-dependent calcium release from the endoplasmic reticulum . This suggests that this compound exerts its effects at the molecular level through these binding interactions and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been found to cause cytotoxicity in human brain microvascular endothelial cells in a concentration-dependent manner

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, intravenous administration of this compound to guinea pigs caused various types of arrhythmias, with more potent arrhythmogenic effects observed at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. Metabonomics studies have identified differential metabolites of this compound, such as L-phenylalanine, retinyl ester, L-proline, and 5-hydroxyindole acetaldehyde, which are involved in amino acid metabolism, vitamin metabolism, glucose metabolism, and lipid metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Mesaconitine can be synthesized through a series of chemical reactions involving the precursor aconitine. The synthetic route typically involves the esterification of aconitine with appropriate reagents under controlled conditions. For instance, one method involves the use of dichloromethane and ethanol under reduced pressure .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from Aconitum carmichaelii. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify this compound from plant extracts . The process requires careful handling due to the compound’s high toxicity.

Analyse Chemischer Reaktionen

Types of Reactions: Mesaconitine undergoes various chemical reactions, including:

Reduction: The reduction of this compound can lead to the formation of less toxic derivatives.

Substitution: Substitution reactions involving this compound can modify its ester groups, potentially altering its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and pyridine are employed for esterification reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Mesaconitine has been extensively studied for its pharmacological properties. Some of its applications include:

Vergleich Mit ähnlichen Verbindungen

Aconitine: Known for its high toxicity and use in traditional medicine.

Hypaconitine: Exhibits analgesic effects and is less toxic than aconitine.

Jesaconitine: Similar to mesaconitine in structure but with distinct pharmacological properties.

Uniqueness of this compound: this compound is unique due to its specific ester groups, which contribute to its distinct pharmacological and toxicological properties. Its ability to modulate multiple molecular pathways makes it a compound of interest in both therapeutic and toxicological research .

Eigenschaften

CAS-Nummer |

2752-64-9 |

|---|---|

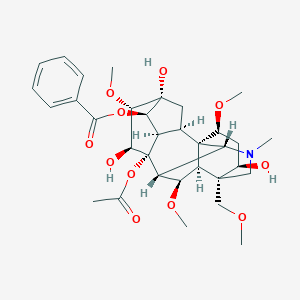

Molekularformel |

C33H45NO11 |

Molekulargewicht |

631.7 g/mol |

IUPAC-Name |

[(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |

InChI-Schlüssel |

XUHJBXVYNBQQBD-DGFFPEHOSA-N |

SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Isomerische SMILES |

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Kanonische SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC |

Key on ui other cas no. |

2752-64-9 |

Piktogramme |

Acute Toxic |

Synonyme |

mesaconitine mesaconitine hydrobromide, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-isomer of mesaconitine N-desethyl-N-methylaconitine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.